molecular formula C23H24N2O4 B11059924 diethyl (2E)-2-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate

diethyl (2E)-2-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate

Cat. No.: B11059924
M. Wt: 392.4 g/mol
InChI Key: QNZDIRPYUJUVTE-KGENOOAVSA-N
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Description

“Compound X” , belongs to the class of indole derivatives. Its chemical formula is C24H22N2O4. Let’s explore its synthesis, reactions, and applications.

Preparation Methods

Synthetic Routes:

    Knoevenagel Condensation:

    Industrial Production:

Chemical Reactions Analysis

Reactivity:

    Oxidation: Compound X is susceptible to oxidation under mild conditions, yielding the corresponding carboxylic acid.

    Reduction: Reduction of the double bond leads to diethyl (2E)-2-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]butane-1,4-diol.

    Substitution: Halogenation or nucleophilic substitution reactions can modify the indole ring.

Common Reagents:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Halogens (e.g., Br, Cl) or nucleophiles (e.g., amines, thiols).

Major Products:
  • Oxidation: Carboxylic acid derivative.
  • Reduction: Diol derivative.
  • Substitution: Various substituted indole derivatives.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential anticancer agent due to its indole scaffold and potential interactions with cellular targets.

    Chemical Biology: Used as a probe to study protein–ligand interactions.

    Industry: Employed in the synthesis of other complex molecules.

Mechanism of Action

The precise mechanism of action remains an active area of research. it likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Compound X stands out due to its unique indole structure. Similar compounds include indole-based anticancer agents and synthetic intermediates.

: Reference: Chemical Abstracts Service (CAS) Registry Number: 123456-78-9. (Note: The CAS number provided is fictional for illustrative purposes.)

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

diethyl (E)-2-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate

InChI

InChI=1S/C23H24N2O4/c1-4-28-22(26)14-21(23(27)29-5-2)24-18-12-17-13-20(16-9-7-6-8-10-16)25-19(17)11-15(18)3/h6-14,24-25H,4-5H2,1-3H3/b21-14+

InChI Key

QNZDIRPYUJUVTE-KGENOOAVSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C(=O)OCC)/NC1=CC2=C(C=C1C)NC(=C2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)NC1=CC2=C(C=C1C)NC(=C2)C3=CC=CC=C3

Origin of Product

United States

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